2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17956927
Molecular Formula: C15H21BO3
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BO3 |
|---|---|
| Molecular Weight | 260.14 g/mol |
| IUPAC Name | 2-[1-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO3/c1-11(12-9-7-8-10-13(12)17-6)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3 |
| Standard InChI Key | JMRRAWCPNVMFPI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2OC |
Introduction
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound belonging to the category of dioxaborolanes. These compounds are known for their unique structural and chemical properties, which make them valuable in organic synthesis and materials science. This specific compound features a dioxaborolane ring structure with a methoxyphenyl group attached, enhancing its potential applications in various chemical reactions.
Synthesis Methods
The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves reactions between boronic acids and vinyl compounds. These reactions often require controlled temperatures and inert atmospheres to prevent side reactions. Catalysts such as palladium may be used to facilitate coupling reactions involved in synthesizing the vinyl group.
Applications in Organic Synthesis
Dioxaborolanes, including 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are widely used in organic synthesis due to their participation in various chemical reactions, such as Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not specified | Approximately 261.14 g/mol | Not specified |
| (E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C15H21BO3 | 260.14 g/mol | 149777-83-3 |
| 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H19BO3 | Not specified | 190788-60-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume